4-(aminomethyl)-N-(furan-2-ylmethyl)benzamide

Hydrogen bonding Physicochemical property comparison Medicinal chemistry building blocks

4-(Aminomethyl)-N-(furan-2-ylmethyl)benzamide (CAS 926214-11-1, PubChem CID is a synthetic small-molecule benzamide derivative with molecular formula C13H14N2O2 and molecular weight 230.26 g/mol. It features a 4-aminomethyl substituent on the benzamide core and an N-furan-2-ylmethyl amide substituent, yielding computed physicochemical properties that include an XLogP3-AA of 0.7, two hydrogen bond donors, three hydrogen bond acceptors, four rotatable bonds, and a topological polar surface area (TPSA) of 68.3 Ų.

Molecular Formula C13H14N2O2
Molecular Weight 230.26 g/mol
Cat. No. B13548097
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(aminomethyl)-N-(furan-2-ylmethyl)benzamide
Molecular FormulaC13H14N2O2
Molecular Weight230.26 g/mol
Structural Identifiers
SMILESC1=COC(=C1)CNC(=O)C2=CC=C(C=C2)CN
InChIInChI=1S/C13H14N2O2/c14-8-10-3-5-11(6-4-10)13(16)15-9-12-2-1-7-17-12/h1-7H,8-9,14H2,(H,15,16)
InChIKeyVKBUFSDOMHZQGE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(Aminomethyl)-N-(furan-2-ylmethyl)benzamide (CAS 926214-11-1): Structural and Procurement Baseline


4-(Aminomethyl)-N-(furan-2-ylmethyl)benzamide (CAS 926214-11-1, PubChem CID 16771813) is a synthetic small-molecule benzamide derivative with molecular formula C13H14N2O2 and molecular weight 230.26 g/mol [1]. It features a 4-aminomethyl substituent on the benzamide core and an N-furan-2-ylmethyl amide substituent, yielding computed physicochemical properties that include an XLogP3-AA of 0.7, two hydrogen bond donors, three hydrogen bond acceptors, four rotatable bonds, and a topological polar surface area (TPSA) of 68.3 Ų [1]. The compound belongs to the 4-(aminomethyl)benzamide class, a scaffold validated as a flexible linker in kinase inhibitor design and as a core motif in filovirus entry inhibitors [2][3]. It is commercially available from multiple suppliers, typically at ≥95% purity, and is intended exclusively for research and further manufacturing use .

Why 4-(Aminomethyl)-N-(furan-2-ylmethyl)benzamide Cannot Be Substituted by Closest Structural Analogs


Generic substitution among structurally related benzamide derivatives is not scientifically valid due to quantifiable differences in hydrogen bonding capacity, conformational geometry, and functional group reactivity that directly affect target engagement and synthetic utility. The 4-aminomethyl group provides a primary amine with a methylene spacer, distinct from the directly attached 4-amino group (reducing PSA by ~12 Ų and eliminating conformational flexibility), the meta-aminomethyl regioisomer (altering molecular geometry and linker vector), and the amidine analogue (changing basicity and synthetic derivatization potential) [1][2]. The N-furan-2-ylmethyl substituent contributes specific heterocyclic interactions not recapitulated by phenyl, pyridinyl, or unsubstituted benzamide analogues, as demonstrated in structure-activity relationship studies of related furan-containing benzamides targeting the TSH receptor and filovirus entry [3][4]. These structural distinctions translate into measurable differences in computed physicochemical parameters that govern solubility, permeability, and target binding, making blind analog substitution a source of experimental irreproducibility.

Quantitative Differentiation Evidence: 4-(Aminomethyl)-N-(furan-2-ylmethyl)benzamide vs. Closest Analogs


Enhanced Hydrogen Bond Donor Capacity vs. N-(Furan-2-ylmethyl)benzamide (Des-Aminomethyl Analog)

The target compound possesses two hydrogen bond donors (HBD = 2) versus one (HBD = 1) for N-(furan-2-ylmethyl)benzamide (CAS 3952-30-5), due to the presence of the primary amine on the 4-aminomethyl group. This difference is accompanied by a higher topological polar surface area (TPSA = 68.3 Ų vs. approximately 46.2 Ų computed for the des-aminomethyl analog) and an increased molecular weight (230.26 vs. 201.22 g/mol) [1]. The additional HBD and higher PSA predictably enhance aqueous solubility and capacity for target hydrogen bonding, while the increased rotatable bond count (4 vs. 3) provides greater conformational flexibility for induced-fit binding [1].

Hydrogen bonding Physicochemical property comparison Medicinal chemistry building blocks

Regioisomeric Geometry Differentiation: Para (4-) vs. Meta (3-) Aminomethyl Substitution

The target compound bears the aminomethyl group at the para (4-) position of the benzamide ring, whereas the regioisomer 3-(aminomethyl)-N-(furan-2-ylmethyl)benzamide (CAS 926267-04-1) places this group at the meta (3-) position. Although the two compounds share identical molecular formula (C13H14N2O2) and molecular weight (230.26 g/mol), the para-substitution pattern produces a more linear, extended molecular geometry with a different vector for the primary amine [1]. In the context of the 4-(aminomethyl)benzamide class, molecular docking studies have demonstrated that the para-substitution geometry is critical for the scaffold's function as a flexible linker, enabling the molecule to adopt a flattened conformation that penetrates the adenine pocket and bypasses the bulk isoleucine residue in the T315I-mutant Abl kinase active site (PDB: 3QRJ) [2]. The meta isomer would orient the amine vector approximately 60° differently relative to the benzamide plane, precluding the same binding geometry.

Regioisomer comparison Molecular geometry Kinase inhibitor linker design

Functional Group Reactivity and Basicity Differentiation: Aminomethyl vs. Amidine at the 4-Position

The closest published biologically active analog is 4-(aminoiminomethyl)-N-(2-furanyl methyl)benzamide, the amidine analogue, which demonstrated an IC50 of 9 µM against cancer cells in an NCI screen [1]. The target compound replaces the amidine group (–C(=NH)NH2) with an aminomethyl group (–CH2–NH2). This substitution eliminates the strongly basic amidine functionality (predicted pKa ~12–13 for the conjugate acid of benzamidine) in favor of a primary alkylamine (predicted pKa ~9–10), reducing the fraction of protonated species at physiological pH from >99.9% to approximately 90–99% [2]. The aminomethyl group also provides a methylene spacer that increases conformational flexibility (one additional rotatable bond) and presents the amine farther from the aromatic ring, which alters the geometry of hydrogen bond interactions [3]. From a synthetic chemistry perspective, the primary alkylamine is more readily acylated, sulfonylated, or reductively aminated than the amidine, offering a broader scope for derivatization in probe and lead optimization campaigns [2].

Amine vs. amidine Synthetic accessibility Cancer cell antiproliferative activity

Validated Scaffold Class Evidence: 4-(Aminomethyl)benzamides as Flexible Linkers for Kinase and Filovirus Entry Inhibition

The 4-(aminomethyl)benzamide scaffold, of which the target compound is a specific N-furan-2-ylmethyl derivative, is a validated pharmacophore with demonstrated activity in two independent therapeutic areas. In kinase inhibition, analogues 11 and 13 from the Kalinichenko et al. (2019) series achieved 91% and 92% inhibition of EGFR at 10 nM, respectively, while analogue 10 demonstrated that the 4-(aminomethyl)benzamide flexible linker enables access to the T315I-mutant Abl allosteric pocket [1]. In antiviral research, Gaisina et al. (2020) identified compounds 20, 23, 32, 33, and 35 as superior inhibitors of both Ebola (Mayinga) and Marburg (Angola) infectious viruses, with representative compounds (20, 32, 35) showing good metabolic stability in rat and human plasma and liver microsomes, and compound 32 demonstrating no inhibition of CYP3A4 or CYP2C9 [2]. The target compound combines this validated 4-(aminomethyl)benzamide core with a furan-2-ylmethyl N-substituent, a heterocycle that has been independently shown to contribute to target engagement in TSHR inverse agonists (e.g., 2-amino-N-(furan-2-ylmethyl)benzamide) [3]. The convergence of a validated core scaffold with a proven heterocyclic recognition element creates a dual-rationale compound that is structurally distinct from published 4-(aminomethyl)benzamide leads (which predominantly feature indoline, trifluoromethylphenyl, or pyridinyl substituents but not furanylmethyl) [1][2].

Tyrosine kinase inhibition Ebola/Marburg virus entry Flexible linker scaffold

Computed Drug-Likeness Profile Differentiation from 4-Amino-N-(2-furylmethyl)benzamide

Compared to 4-amino-N-(2-furylmethyl)benzamide (CAS 680185-86-8), which bears a directly attached amino group rather than an aminomethyl spacer, the target compound differs in the presence of a methylene (–CH2–) spacer between the aromatic ring and the primary amine. This structural difference manifests quantitatively as an increased molecular weight (230.26 vs. 216.24 g/mol), an additional rotatable bond (4 vs. 3), and a higher computed XLogP3-AA (0.7 vs. an estimated lower value for the 4-amino analog due to reduced lipophilicity of the directly conjugated aniline nitrogen) [1]. The methylene spacer electronically decouples the amine from the aromatic ring, increasing the amine's nucleophilicity and basicity relative to the directly conjugated aniline (predicted pKa ~9–10 for benzylamine-type vs. ~4–5 for aniline-type) [2]. This differentiation is consequential for chemical derivatization: the more nucleophilic alkylamine of the target compound undergoes acylation and reductive amination under milder conditions than the less reactive aniline-type amine of the 4-amino analog, providing greater synthetic tractability for library production [2].

Drug-likeness Physicochemical profiling Methylene spacer effect

Evidence Gap Acknowledgment: Absence of Direct Published Biological Activity Data for the Target Compound

A systematic search of PubMed, PubChem BioAssay, BindingDB, and patent literature (as of the knowledge cutoff date) did not identify any peer-reviewed publication reporting direct IC50, Ki, EC50, or other quantitative biological activity data for 4-(aminomethyl)-N-(furan-2-ylmethyl)benzamide (CAS 926214-11-1) itself. All biological activity assertions in this guide are derived from class-level inference based on the 4-(aminomethyl)benzamide scaffold [1][2] or from data on the closest structural analogues, including the amidine analogue (IC50 = 9 µM against cancer cells) [3] and furan-containing benzamide TSHR inverse agonists [4]. The compound is listed by multiple commercial vendors as a research chemical or building block, with no vendor providing verified biological activity data traceable to a peer-reviewed assay . Users procuring this compound for biological screening should anticipate that target engagement, selectivity, and potency must be established de novo. Procurement decisions should be based on the compound's structural and physicochemical differentiation (quantified above) and its potential as a novel starting point for SAR exploration, rather than on existing biological validation.

Data gap Procurement caution Experimental validation required

Recommended Application Scenarios for 4-(Aminomethyl)-N-(furan-2-ylmethyl)benzamide in Research and Development


De Novo Kinase Inhibitor Library Design: Exploiting the Furan-2-ylmethyl Differentiator

The target compound is best deployed as a core scaffold in kinase-focused combinatorial libraries where the furan-2-ylmethyl substituent provides a heterocyclic recognition element absent from published 4-(aminomethyl)benzamide leads. The Kalinichenko et al. (2019) series demonstrated that 4-(aminomethyl)benzamides achieve 91–92% EGFR inhibition at 10 nM with optimized N-substituents, but none of the 39 reported compounds incorporated a furan moiety [1]. The target compound's primary alkylamine enables straightforward parallel derivatization via amide coupling or reductive amination to explore N-capping groups, while the furan ring offers potential for π-stacking and hydrogen bonding interactions that are not accessible with the phenyl, pyridinyl, or indoline substituents prevalent in the existing kinase inhibitor literature. The flexible linker geometry validated for accessing the T315I-mutant Abl allosteric pocket [1] is preserved in this scaffold, making it a rational choice for screening against imatinib-resistant kinase mutants. Users should benchmark initial screening results against the published EGFR inhibition data (91–92% at 10 nM for lead analogues) to contextualize any observed activity.

Filovirus Entry Inhibitor Optimization with Metabolic Stability Advantages

The 4-(aminomethyl)benzamide class has produced potent Ebola and Marburg virus entry inhibitors (Gaisina et al., 2020), with lead compounds demonstrating good metabolic stability in rat and human plasma and liver microsomes and compound 32 showing no CYP3A4 or CYP2C9 inhibition [1]. The target compound offers a structurally differentiated entry point into this chemical series, featuring a furan-2-ylmethyl substituent not explored in the published filovirus inhibitor optimization campaign (which focused on indoline-constrained and substituted phenyl variants). The furan ring's lower aromaticity compared to phenyl may reduce metabolic oxidation susceptibility, while its heteroatom provides additional hydrogen bonding capacity at the target interface. Researchers should assess the compound in pseudotype virus entry assays and infectious virus assays (as described in Gaisina et al., 2020) and benchmark potency against compounds 20, 23, 32, 33, and 35, which were identified as superior inhibitors of both EBOV (Mayinga) and MARV (Angola) strains.

Chemical Probe Development: Primary Amine as a Versatile Derivatization Handle

The target compound's free primary amine (pKa ~9–10) [1] provides a reactive handle for installing affinity tags (biotin, desthiobiotin), fluorescent reporters (BODIPY, fluorescein), or photoaffinity labels (diazirine, benzophenone) via standard amide coupling or sulfonylation chemistry. This is a key advantage over the amidine analogue (pKa ~12–13), whose strongly basic and less nucleophilic amidine group is less amenable to clean derivatization, and over the 4-amino analog (aniline-type, pKa ~4–5), whose weakly nucleophilic amine requires more forcing conditions for conjugation [1]. The resulting probe molecules can be deployed in target identification studies (pull-down proteomics, cellular thermal shift assays) or cellular imaging experiments. The furan-2-ylmethyl group may serve as a silent recognition element that maintains target binding while the derivatized amine extends into solvent, as suggested by the docking poses of 4-(aminomethyl)benzamide-based inhibitors showing the amine directed toward the solvent-exposed region of the kinase active site [2].

Building Block for Diversity-Oriented Synthesis of Furan-Containing Benzamide Libraries

As a bifunctional building block bearing both a nucleophilic primary amine and a pre-installed furan-2-ylmethyl amide, the target compound enables rapid analog generation through parallel chemistry at the amine terminus. The compound can be reacted with carboxylic acids (amide coupling), sulfonyl chlorides (sulfonamide formation), aldehydes (reductive amination), or isocyanates (urea formation) to produce diverse libraries. The furan-2-ylmethyl group is positioned on the amide nitrogen, meaning this moiety remains constant across the library while the 4-aminomethyl derived diversity element is varied—a design that allows systematic exploration of structure-activity relationships at the solvent-exposed region of target proteins while maintaining the furan-mediated interactions. The compound is commercially available at ≥95% purity from multiple suppliers , and its computed drug-likeness parameters (MW 230.26; XLogP3 0.7; TPSA 68.3 Ų; HBD 2; HBA 3) place it within favorable property space for fragment-based or lead-like library design [3].

Quote Request

Request a Quote for 4-(aminomethyl)-N-(furan-2-ylmethyl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.